molecular formula C11H8N2O5S B1621469 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde CAS No. 54254-38-5

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1621469
CAS No.: 54254-38-5
M. Wt: 280.26 g/mol
InChI Key: MCTHUUKDTCXRFO-UHFFFAOYSA-N
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Description

“1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde” is an organic compound. It contains a sulfonamide group that is S-linked to a benzene ring . The molecular formula is C11H8N2O5S .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a sulfonamide group that is S-linked to a benzene ring . The molecular formula is C11H8N2O5S , and the average mass is 280.257 Da .

Scientific Research Applications

  • Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis : This compound is involved in the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings. It undergoes a Truce–Smiles type of transformation and deacetylation, leading to various derivatives useful in synthetic chemistry (Kimbaris et al., 2004).

  • Synthesis of (E)-3-(1H-Pyrrol-3-yl)prop-2-ene Derivatives : The compound is utilized in the synthesis of (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, demonstrating its versatility in producing a range of chemical derivatives (Karousis et al., 2006).

  • C-Amidoalkylation of Pyrroles : It plays a role in the C-amidoalkylation of pyrroles, leading to the synthesis of various sulfonylamino polychloroethyl-1H-pyrroles (Kondrashov et al., 2009).

  • Supramolecular Chains of High Nuclearity : This compound has been applied in the formation of {Mn(III)25} barrel-like clusters, which exhibit single-molecule magnetic behavior. This indicates potential applications in materials science (Giannopoulos et al., 2014).

  • Synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines : It is used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, showing its importance in the creation of various five-membered heterocyclic compounds (Benetti et al., 2002).

  • Molecular Rearrangements of 4‐iminomethyl‐1,2,3‐triazoles : The compound is involved in the molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles, indicating its role in complex chemical transformations (L'abbé et al., 1990).

Biochemical Analysis

Biochemical Properties

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and molecular weight.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHUUKDTCXRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383951
Record name 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54254-38-5
Record name 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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